molecular formula C29H28O8 B12381636 Interiorin D

Interiorin D

Cat. No.: B12381636
M. Wt: 504.5 g/mol
InChI Key: CDTXQJPXMUPNAK-UHFFFAOYSA-N
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Description

Interiorin D is a natural product belonging to the class of phenylpropanoids and lignans. It is primarily derived from the plant species Kadsura heteroclita, which is part of the Schisandraceae family . This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Interiorin D involves complex organic reactions. One of the key steps in its synthesis is the intramolecular radical spirocyclisation reaction, which mimics a crucial step in the proposed biosynthesis of the interiorins . This reaction involves the formation of a dibenzocyclooctadiene lignan structure, which is characteristic of this compound.

Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction of the compound from the stems of Kadsura heteroclita. The extraction process involves the use of ethanol to obtain the active constituents, followed by purification using techniques such as high-resolution ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Interiorin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Interiorin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage to cells . Additionally, this compound may influence the expression of genes involved in inflammation, further contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

IUPAC Name

(19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl) benzoate

InChI

InChI=1S/C29H28O8/c1-15-10-18-11-20(30)24(32-3)27(33-4)29(18)13-34-26-22(29)19(12-21-25(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3

InChI Key

CDTXQJPXMUPNAK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC

Origin of Product

United States

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